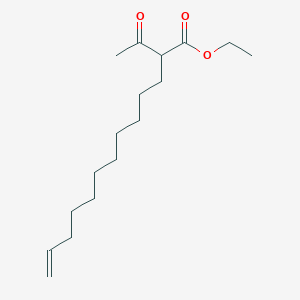![molecular formula C15H22N2OSi B14278770 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole CAS No. 139975-85-2](/img/structure/B14278770.png)
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Another method involves the reaction of a dicarbonyl compound with ammonium acetate and an aromatic aldehyde in the presence of a catalyst such as urea-ZnCl2. This reaction efficiently produces triaryl-1H-imidazoles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazoles.
Applications De Recherche Scientifique
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and the trimethylsilyl-ethoxy moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylimidazole: A simpler derivative with similar chemical properties.
1-Phenyl-2-trimethylsilylacetylene: Another compound with a trimethylsilyl group, used in different chemical reactions.
Uniqueness
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is unique due to the presence of both the phenyl group and the trimethylsilyl-ethoxy moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
139975-85-2 |
|---|---|
Formule moléculaire |
C15H22N2OSi |
Poids moléculaire |
274.43 g/mol |
Nom IUPAC |
trimethyl-[2-[(2-phenylimidazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C15H22N2OSi/c1-19(2,3)12-11-18-13-17-10-9-16-15(17)14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3 |
Clé InChI |
PHFJKXFMZZQERT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=CN=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


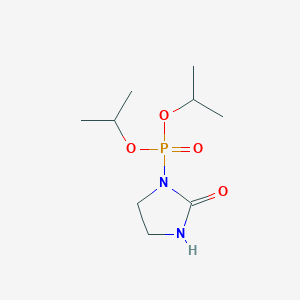
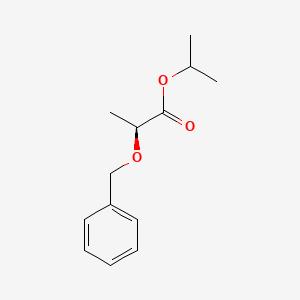
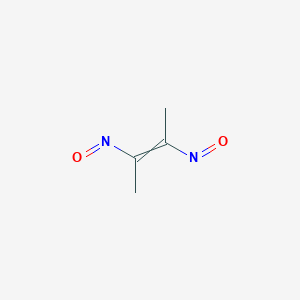

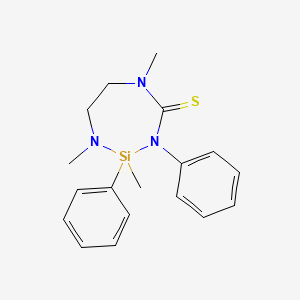

![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)
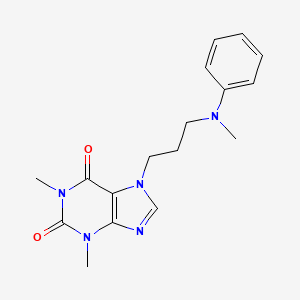
![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)
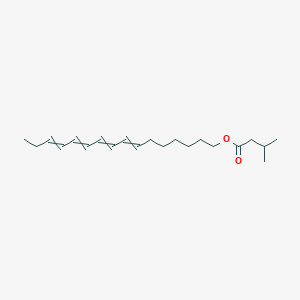
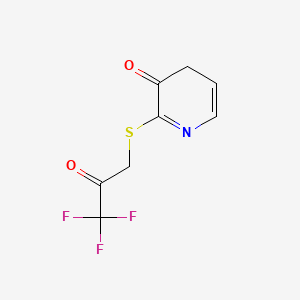
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
methanone](/img/structure/B14278765.png)
